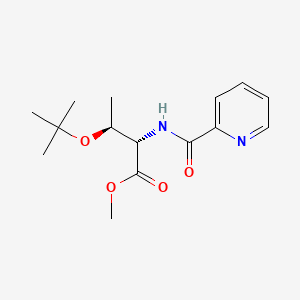
Methyl 2-oxo-2-phenylethanedithioate
Übersicht
Beschreibung
Methyl 2-oxo-2-phenylethanedithioate is a useful research compound. Its molecular formula is C9H8OS2 and its molecular weight is 196.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Pyrimido and Thiazolo Derivatives
Methyl 2-oxo-2-phenylethanedithioate plays a role in the synthesis of various heterocyclic compounds. For instance, Kappe and Roschger (1989) demonstrated its use in synthesizing pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, highlighting its utility in creating complex molecular structures (Kappe & Roschger, 1989).
Acylation Reactions
Yu Hai (2004) explored the preparation of 2-(1,2-ethylene/1,3-propylenedithio)methylene-3-oxo-butyryl chlorides using a similar compound, demonstrating its potential in acylation reactions with arenes, which could be relevant for pharmaceutical and synthetic organic chemistry applications (Yu Hai, 2004).
Complex Formation in Chemical Synthesis
According to Abdulmalic et al. (2013), the reaction of methyl amine with similar compounds results in the formation of complex molecules, indicating the potential of this compound in facilitating the synthesis of intricate chemical structures (Abdulmalic et al., 2013).
Biochemical Applications
- Biosensor Development: Schenkmayerova et al. (2015) developed a biosensor using Gluconobacter oxydans for monitoring biotechnological processes involving compounds like 2-phenylethanol. This suggests potential applications of this compound in biosensor technology, particularly in monitoring biochemical reactions (Schenkmayerova et al., 2015).
Catalysis
- Catalytic Applications: Mathew et al. (2002) discussed the catalytic methylation of phenol with methanol, demonstrating the role of similar compounds in catalysis, particularly in organic synthesis and industrial chemical processes (Mathew et al., 2002).
Photophysical and Electrochemical Properties
- Optical Properties in Polymer Films: Osman et al. (1992) investigated the optical properties of new polyester films containing related compounds, which could imply the use of this compound in materials science, particularly in the development of novel polymers with specific optical properties (Osman et al., 1992).
Eigenschaften
IUPAC Name |
methyl 2-oxo-2-phenylethanedithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCYLRWIAZXAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)C(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(R)-2-Methyl-N-[(1S)-1-phenylbut-3-EN-1-YL]propane-2-sulfinamide](/img/structure/B8265869.png)

![Tert-butyl N-[(3S)-1-ethylpiperidin-3-YL]carbamate](/img/structure/B8265889.png)


![Methyl 7-[methoxy(methyl)carbamoyl]heptanoate](/img/structure/B8265926.png)


